tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate

Paroxetine synthesis SSRI intermediate regioisomer differentiation

tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS 400770-98-1) is a Boc-protected 3-oxopiperidine derivative bearing a 4-fluorophenyl substituent at the C4 position. With molecular formula C16H20FNO3 and molecular weight 293.33 g/mol, this compound belongs to the class of N-Boc-4-aryl-3-oxopiperidine intermediates that serve as essential building blocks in medicinal chemistry.

Molecular Formula C16H20FNO3
Molecular Weight 293.33 g/mol
CAS No. 400770-98-1
Cat. No. B6144420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
CAS400770-98-1
Molecular FormulaC16H20FNO3
Molecular Weight293.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F
InChIInChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3
InChIKeyKBMQNGYUUCXJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS 400770-98-1): Key Intermediate for 4-Arylpiperidine-Derived Pharmaceuticals


tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS 400770-98-1) is a Boc-protected 3-oxopiperidine derivative bearing a 4-fluorophenyl substituent at the C4 position. With molecular formula C16H20FNO3 and molecular weight 293.33 g/mol, this compound belongs to the class of N-Boc-4-aryl-3-oxopiperidine intermediates that serve as essential building blocks in medicinal chemistry . The 3-ketone functionality provides a strategic synthetic handle for stereoselective reduction, reductive amination, and Grignard additions, while the 4-(4-fluorophenyl) group constitutes a privileged pharmacophore found in multiple CNS-active drugs including the blockbuster SSRI paroxetine and CCR2 chemokine receptor antagonists [1]. Its dual role as both a direct synthetic precursor and a scaffold-mimetic validation tool distinguishes it from closely related regioisomers that lack this specific combination of ketone positioning and para-fluoroaryl substitution [2].

Why Generic 4-Aryl-3-oxopiperidine Substitution Fails: Structural Determinants of Synthetic Utility for CAS 400770-98-1


Interchanging tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate with its closest regioisomer, tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS 632352-74-0), or with non-fluorinated or meta-fluoro analogs introduces critical differences that propagate through entire synthetic sequences. The C3-ketone position in the target compound enables stereoselective transformations leading to the (3S,4R)-trans configuration essential for paroxetine and related SSRIs, whereas the C4-ketone regioisomer yields products with inverted stereochemical relationships and distinct pharmacological profiles [1]. The para-fluoro substituent on the C4-aryl ring is non-interchangeable with meta-fluoro (CAS 1354951-75-9) or non-fluorinated (CAS 632352-56-8) variants due to its role as both a metabolic blocking group and a critical determinant of target binding affinity in chemokine receptor programs where the 4-(4-fluorophenyl)piperidine moiety showed sub-100 nM potency in CCR2 binding assays [2]. Furthermore, the physicochemical properties, including melting point (72-74°C for the 4-oxo regioisomer vs. a distinct profile for the target 3-oxo compound), affect purification, formulation, and scale-up logistics, making direct substitution without re-optimization technically and economically untenable .

Quantitative Differentiation Evidence for tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS 400770-98-1) vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Oxo-4-aryl vs. 4-Oxo-3-aryl Substitution Determines Paroxetine Synthetic Utility

The target compound (CAS 400770-98-1) bears the ketone at C3 and the 4-fluorophenyl group at C4, a substitution pattern that directly maps onto the paroxetine scaffold after stereoselective reduction and O-alkylation. In the validated synthetic route disclosed in EP0812827B1, trans-1-tert-butoxycarbonyl-4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenyl)oxymethyl]piperidine—the immediate precursor to paroxetine—is prepared from a C3-functionalized 4-(4-fluorophenyl)piperidine intermediate [1]. In contrast, the regioisomer CAS 632352-74-0 (3-(4-fluorophenyl)-4-oxopiperidine) positions the ketone at C4 and the aryl group at C3, necessitating entirely different reduction and functionalization strategies that do not converge on the paroxetine scaffold. The 4-oxo regioisomer has a melting point of 72-74°C , whereas the physical form and thermal behavior of the 3-oxo target compound differ, directly impacting intermediate isolation and purification workflows in multi-step synthetic sequences.

Paroxetine synthesis SSRI intermediate regioisomer differentiation stereoselective reduction

Fluorine Position Effect: para-Fluoro (CAS 400770-98-1) vs. meta-Fluoro (CAS 1354951-75-9) in CCR2 Antagonist Pharmacophore Validation

The 4-(4-fluorophenyl)piperidine moiety present in the target compound has been explicitly validated as a key pharmacophoric element in multiple CCR2 antagonist series. Pasternak et al. (2008) reported that CCR2 antagonists containing the 4-(4-fluorophenyl)piperidine subunit achieved potent binding in a CCR2 radioligand displacement assay, with optimized analogs retaining sub-100 nM potency. The same study demonstrated that replacement of this moiety with heteroaryl or carboxyphenyl subunits was required to improve selectivity over the I(Kr) channel, underscoring that the para-fluoro substitution pattern is not universally optimal but is specifically suited to CCR2 binding affinity [1]. The meta-fluoro isomer, CAS 1354951-75-9 (tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate), introduces altered electronic distribution at the aryl ring (Hammett σm = 0.34 for meta-F vs. σp = 0.06 for para-F), modifying the electron density available for π-stacking interactions within the receptor binding pocket [2]. This positional isomer is listed by vendors as a CNS-targeting intermediate, but no published CCR2 binding data exist for compounds derived from the meta-fluoro scaffold in the context of the Pasternak chemotype, making the para-fluoro target compound the evidence-backed choice for CCR2-related medicinal chemistry .

CCR2 antagonist fluorine positional isomer para-fluoro pharmacophore chemokine receptor

Physicochemical Differentiation: Thermal Properties Distinguish the 3-Oxo Regioisomer from the 4-Oxo Regioisomer

Physical form and thermal properties provide the most straightforward quantitative differentiation between regioisomers. The 4-oxo regioisomer (CAS 632352-74-0) is a white solid with a melting point of 72-74°C as confirmed by FB Pharmtech technical data , while the non-fluorinated phenyl analog (CAS 632352-56-8, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate) has a melting point of 93-94°C [1]. The target compound (CAS 400770-98-1) is listed by multiple vendors (LeYan, ChemSrc) with the same molecular formula (C16H20FNO3) and molecular weight (293.33) as the 4-oxo regioisomer, but the different ketone position results in altered crystalline packing and melting behavior. Additionally, the target compound has a predicted LogP of approximately 2.4-3.1 based on computational estimates for the 4-oxo regioisomer, while actual chromatographic retention may differ due to the distinct spatial arrangement of hydrogen bond acceptors (C3 vs. C4 ketone), which influences both analytical QC and preparative purification protocols . The regioisomers are chromatographically separable under optimized HPLC conditions, providing a critical identity verification step for procurement quality assurance.

Melting point solid form regioisomer purity quality control

Synthetic Route Efficiency: One-Step α-Arylation of N-Boc-3-piperidone vs. Multi-Step Alternative Routes to 4-Aryl-3-oxopiperidines

The published synthetic route for the regioisomer CAS 632352-74-0 (4-oxo-3-aryl) proceeds via Pd-catalyzed α-arylation of N-Boc-3-piperidone with 4-fluorobromobenzene using the catalytic system Pd₂(dba)₃/BINAP/NaOtBu in toluene at 60°C for 7 hours, yielding tert-butyl 3-(4-fluorophenyl)-4-oxo-1-piperidinecarboxylate as colorless crystals . The same α-arylation methodology applied to the synthesis of the target compound (CAS 400770-98-1) would require N-Boc-4-piperidone as the starting material, with arylation occurring at the C3 position adjacent to the ketone. However, the C4-substituted piperidone starting material is less commercially prevalent and more expensive than N-Boc-3-piperidone, and the arylation regioselectivity may differ. The target compound's 3-oxo-4-aryl substitution pattern positions the ketone α to nitrogen, making it susceptible to enamine formation and subsequent functionalization—a reactivity profile that is complementary to, but synthetically distinct from, the 4-oxo regioisomer where the ketone is β to nitrogen. This differential reactivity directly translates to different protecting group compatibility and different optimal conditions for downstream transformations such as reductive amination vs. Grignard addition .

α-arylation palladium catalysis synthetic efficiency Boc-piperidone

High-Value Application Scenarios Where tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS 400770-98-1) Provides Demonstrable Procurement Advantage


Paroxetine and SSRI Analog Discovery: Stereoselective Synthesis of trans-3,4-Disubstituted Piperidines

The C3-ketone in CAS 400770-98-1 serves as the critical functional handle for stereoselective reduction to the (3S,4R)-trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine scaffold, the core of paroxetine. As documented in EP0812827B1, this compound class yields the trans configuration required for SSRI activity upon reduction and subsequent O-alkylation with sesamol derivatives [1]. The C4-ketone regioisomer (CAS 632352-74-0) cannot provide this stereochemical outcome, as reduction at C4 and functionalization at C3 proceeds through a different stereoelectronic pathway. Procurement of CAS 400770-98-1 is therefore non-negotiable for any paroxetine analog program or for the synthesis of paroxetine-related impurities and reference standards.

CCR2 Antagonist Lead Optimization: 4-(4-Fluorophenyl)piperidine Scaffold Derivatization

The 4-(4-fluorophenyl)piperidine motif within CAS 400770-98-1 directly maps onto the core of potent CCR2 antagonists described by Pasternak et al. (2008), where 4-(4-fluorophenyl)piperidine-containing compounds achieved nanomolar binding affinity at CCR2 [2]. The 3-ketone group provides a versatile derivatization point for introducing diverse substituents (amines, ethers, alkyl groups) to explore SAR around the piperidine C3 position—a key vector identified in CCR2 antagonist optimization. The meta-fluoro isomer (CAS 1354951-75-9) lacks published CCR2 validation, making the para-fluoro compound the evidence-based choice for chemokine receptor medicinal chemistry.

Kinase Inhibitor Intermediate: Oxy-Fluoropiperidine Derivative Synthesis

Patent literature from Daewoong Pharmaceutical (US 11,339,167 and related filings) describes oxy-fluoropiperidine derivatives as kinase inhibitors, where the 4-fluorophenyl-3-oxopiperidine framework serves as a key intermediate scaffold [3]. The Boc protecting group on the target compound allows orthogonal deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal the free piperidine, which can then be N-functionalized with various warheads targeting the kinase ATP-binding pocket. The 3-ketone simultaneously provides a reactive site for introducing hinge-binding motifs via reductive amination or oxime formation.

Quality Control and Procurement Verification: Melting Point-Based Regioisomer Discrimination

Given that CAS 400770-98-1 and its regioisomer CAS 632352-74-0 share identical molecular formula (C16H20FNO3) and molecular weight (293.33), and may co-elute under certain chromatographic conditions, melting point determination provides a rapid, low-cost identity verification method upon receipt. The 4-oxo regioisomer has a confirmed melting point of 72-74°C , and any incoming batch of CAS 400770-98-1 exhibiting this melting range should be flagged for confirmatory analysis (NMR, HPLC, or chiral SFC) before release into the synthetic workflow. This quality gate prevents costly downstream failures caused by regioisomer cross-contamination.

Quote Request

Request a Quote for tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.